![molecular formula C6H5ClN4 B13008767 7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13008767.png)
7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that belongs to the class of pyrazolopyridazines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring The presence of a chlorine atom at the 7th position and a methyl group at the 2nd position further defines its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-2-methylpyrazole with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired pyrazolopyridazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazolopyridazine derivatives.
Substitution: Formation of substituted pyrazolopyridazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar fused ring system but with a pyrimidine ring instead of a pyridazine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, offering different biological activities.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a pyrazole and pyridine ring system.
Uniqueness
7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine is unique due to the presence of the chlorine atom and the specific positioning of the methyl group, which can significantly influence its chemical reactivity and biological activity. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C6H5ClN4 |
|---|---|
Molekulargewicht |
168.58 g/mol |
IUPAC-Name |
7-chloro-2-methylpyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C6H5ClN4/c1-11-3-4-2-8-9-6(7)5(4)10-11/h2-3H,1H3 |
InChI-Schlüssel |
ULNOEXIQEIFLGB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C=NN=C(C2=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


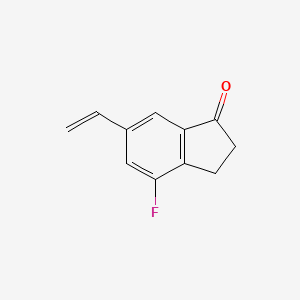

![N,2'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13008703.png)

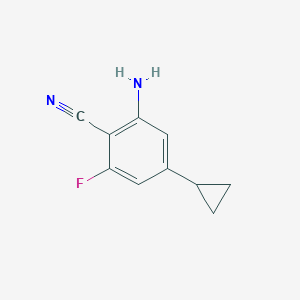
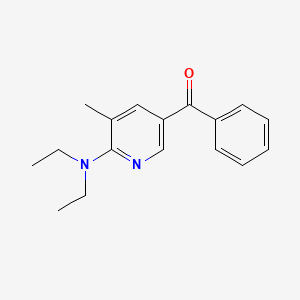
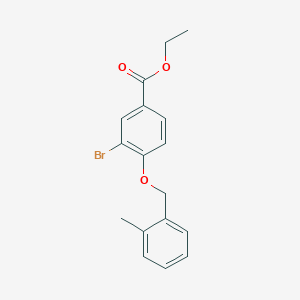
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13008718.png)

![1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13008738.png)
![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine](/img/structure/B13008745.png)
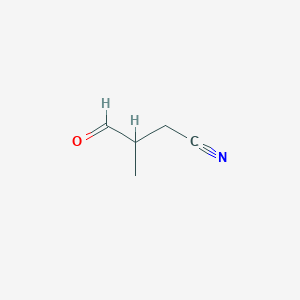
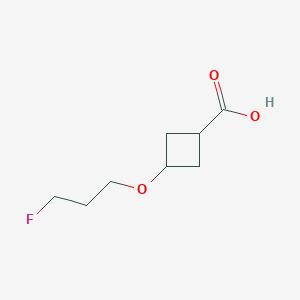
![tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13008764.png)
